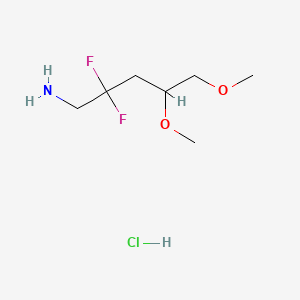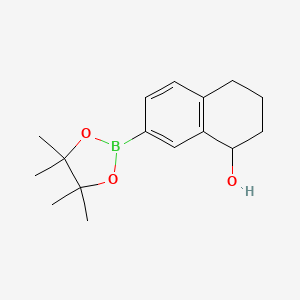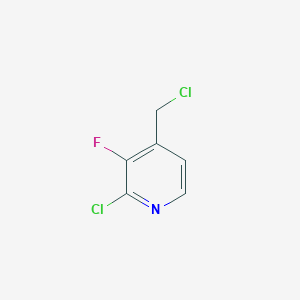
2,4-Hexadiyne-1,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Hexadiyne-1,6-diamine is an organic compound with the molecular formula C6H8N2. It is characterized by the presence of two amino groups (-NH2) attached to a hexadiyne backbone, which contains two triple bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Hexadiyne-1,6-diamine typically involves the coupling of diacetylene with appropriate amine precursors. One common method is the reaction of diacetylene with formaldehyde in the presence of a silver catalyst, followed by subsequent amination . The reaction conditions often require a polar organic solvent and temperatures ranging from 0°C to 150°C under pressures of 0.01 to 10 bar .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory procedures .
Chemical Reactions Analysis
Types of Reactions: 2,4-Hexadiyne-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diimines or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to saturated or partially saturated amines.
Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diimines, while reduction can produce saturated amines .
Scientific Research Applications
2,4-Hexadiyne-1,6-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of polymers and other complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,4-Hexadiyne-1,6-diamine involves its interaction with various molecular targets. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The triple bonds in the hexadiyne backbone can also participate in reactions that alter the compound’s conformation and reactivity .
Comparison with Similar Compounds
Hexamethylenediamine: A similar diamine with a saturated hexane backbone.
2,4-Hexadiyne-1,6-diol: A related compound with hydroxyl groups instead of amino groups.
Comparison: 2,4-Hexadiyne-1,6-diamine is unique due to its triple bonds, which confer distinct reactivity and structural properties compared to similar compounds like hexamethylenediamine and 2,4-Hexadiyne-1,6-diol . These differences make it valuable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
40710-24-5 |
|---|---|
Molecular Formula |
C6H8N2 |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
hexa-2,4-diyne-1,6-diamine |
InChI |
InChI=1S/C6H8N2/c7-5-3-1-2-4-6-8/h5-8H2 |
InChI Key |
AIYPMVLGZIAKRM-UHFFFAOYSA-N |
Canonical SMILES |
C(C#CC#CCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


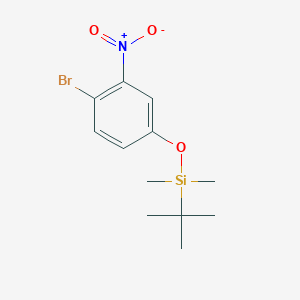
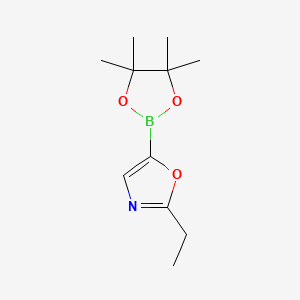
![2-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]propan-2-ol](/img/structure/B13467497.png)
![1,2,4,5-Tetrahydrospiro[2-benzazepine-3,1'-cyclobutane] hydrochloride](/img/structure/B13467509.png)
![1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxaldehyde](/img/structure/B13467515.png)
![3-Azidobicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13467519.png)
![2-Ethyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13467521.png)
![1-[(Tert-butoxy)carbonyl]-3-(2,2-difluoroethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13467523.png)

